N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide
Description
Properties
Molecular Formula |
C9H10F3N3OS |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
1-amino-3-[[4-(trifluoromethoxy)phenyl]methyl]thiourea |
InChI |
InChI=1S/C9H10F3N3OS/c10-9(11,12)16-7-3-1-6(2-4-7)5-14-8(17)15-13/h1-4H,5,13H2,(H2,14,15,17) |
InChI Key |
TXXWOXLMCGLVCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NN)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
This compound readily forms hydrazones via Schiff base formation when reacted with aldehydes or ketones. The thioamide group facilitates nucleophilic attack on carbonyl carbons.
Key Reaction Example:
Mechanistic Insight :
-
The hydrazinecarbothioamide acts as a bidentate ligand, coordinating through the sulfur and hydrazinic nitrogen atoms.
-
Electron-withdrawing substituents (e.g., Cl, F) on the aldehyde enhance reaction rates by polarizing the carbonyl group .
Cyclization to Triazolethiones
Under basic or thermal conditions, this compound undergoes cyclodehydration to form 1,2,4-triazole-3-thiones, a pharmacologically relevant heterocyclic scaffold.
Cyclization Pathways:
Structural Impact :
-
The trifluoromethoxy group stabilizes the triazole ring via inductive effects, increasing metabolic stability .
Coordination with Metal Ions
The sulfur and nitrogen donor atoms enable complexation with transition metals, forming chelates with potential catalytic or therapeutic applications.
Metal Complexation Data:
Spectroscopic Evidence :
-
IR shifts in ν(C═S) from ~1,220 cm⁻¹ (free ligand) to 1,150–1,180 cm⁻¹ (complexed) confirm sulfur participation .
Redox Reactions
The thioamide group undergoes oxidation and reduction, enabling diverse functional group transformations.
Redox Pathways:
Practical Implications :
Nucleophilic Substitution
The benzyl position participates in SN₂ reactions under mild conditions, enabling side-chain diversification.
Example Reaction:
| Substrate | Nucleophile | Product | Conditions | Source |
|---|---|---|---|---|
| 4-(Trifluoromethoxy)benzyl chloride | Hydrazine hydrate | N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide | EtOH, 25°C, 12 hrs |
Yield Optimization :
Annulation Reactions:
| Reactant | Product | Conditions | Biological Activity | Source |
|---|---|---|---|---|
| Maleic anhydride | Thiazolidinone fused with triazole | H₂SO₄ catalysis | Antitubercular (MIC: 2.34 µM vs. Mtb H37Rv) |
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity
Recent studies have indicated that compounds structurally similar to N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing hydrazine and thioamide functionalities have been evaluated for their effectiveness against human melanoma and breast cancer cells . The binding affinity of this compound to different biological targets is being investigated to understand its therapeutic potential further.
Mechanism of Action
The mechanism through which this compound exerts its biological effects involves interaction studies that typically utilize techniques such as molecular docking and binding assays. These studies are crucial for elucidating the compound's action pathways and its efficacy as a potential drug candidate.
Material Science Applications
The unique properties of this compound also make it a candidate for material science applications. Its ability to form stable complexes with metals can be explored for use in catalysis or as a precursor for advanced materials. The synthesis pathways for this compound often involve reactions that can lead to the formation of more complex structures, highlighting its versatility in synthetic chemistry.
Case Studies
Several case studies have documented the synthesis and evaluation of this compound:
- Cytotoxicity Evaluation : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against melanoma cell lines, indicating its potential as an anticancer agent. The selectivity towards cancer cells was notably higher compared to non-cancerous cell lines .
- Molecular Docking Studies : Computational studies have shown promising binding affinities of this compound to specific targets involved in cancer progression, suggesting avenues for further drug development.
- Material Synthesis : Research on the synthesis of novel materials using this compound has revealed its potential utility in creating advanced functional materials, particularly in catalysis.
Mechanism of Action
The mechanism of action of N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The hydrazinecarbothioamide moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Key Comparisons:
- Methoxy/Ethoxy Derivatives (): Compounds 3–6 in feature methoxy (–OCH₃) or ethoxy (–OC₂H₅) groups on the phenyl ring. These electron-donating groups reduce electrophilicity compared to the trifluoromethoxy group, leading to lower melting points (194–200°C vs. higher values for trifluoromethoxy analogues).
- Sulfonyl and Halogenated Derivatives (): Compounds in contain sulfonyl (–SO₂–) and fluoro (–F) groups, enhancing thermal stability (melting points up to 225°C for triazole derivatives) and altering solubility due to increased polarity. describes a chlorophenoxy derivative, where the chlorine atom introduces steric and electronic effects distinct from –O–CF₃.
- Trifluoromethyl vs. Trifluoromethoxy (): N-Alkyl derivatives with trifluoromethyl (–CF₃) groups (e.g., 2o–2q) exhibit higher hydrophobicity compared to trifluoromethoxy-substituted compounds, impacting bioavailability.
Table 1: Substituent Impact on Physical Properties
Reactivity and Tautomerism
- Cyclization to Triazoles (): Hydrazinecarbothioamides with electron-withdrawing groups (e.g., –SO₂– in ) readily cyclize to 1,2,4-triazole-3-thiones under basic conditions, confirmed by IR (loss of C=O at 1663–1682 cm⁻¹). The trifluoromethoxy group’s strong electron-withdrawing nature may accelerate similar cyclization, though direct data is absent.
- Tautomeric Forms (): Triazole derivatives exist as thione tautomers, evidenced by IR (absence of S–H stretch at 2500–2600 cm⁻¹ and presence of C=S at 1247–1255 cm⁻¹).
Spectral Characterization
- IR Spectroscopy:
- NMR Data (): Trifluoromethyl derivatives show distinct ¹³C signals for –CF₃ (~120 ppm) and carbonyl groups (~165 ppm). Trifluoromethoxy analogues would likely exhibit similar deshielding effects.
Biological Activity
N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide is a chemical compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is C9H9F3N2OS. The trifluoromethoxy group enhances the compound's lipophilicity, which may influence its interaction with biological targets. The presence of hydrazine and thioamide functional groups is critical for its biological activity, making it a subject of interest in drug discovery.
Synthesis
The synthesis typically involves the reaction of 4-trifluoromethoxybenzaldehyde with hydrazinecarbothioamide. The general steps are as follows:
- Preparation of Reactants : Obtain 4-trifluoromethoxybenzaldehyde and hydrazinecarbothioamide.
- Reaction : Mix the reactants under controlled conditions to facilitate the formation of this compound.
- Purification : Isolate and purify the product through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have been screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, which suggests moderate activity compared to standard drugs like rivastigmine .
Cytotoxicity and Anticancer Activity
Studies have demonstrated that hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown activity against MCF-7 human breast cancer cells, with varying IC50 values indicating differing levels of potency .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its trifluoromethoxy group, which may enhance both lipophilicity and biological interactions compared to other derivatives. Below is a comparative table highlighting similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Trifluoromethoxy-benzyl-hydrazine | Benzyl group with trifluoromethoxy substitution | Lacks thioamide functionality |
| N-(4-bromobenzyl)hydrazinecarbothioamide | Bromobenzyl instead of trifluoromethoxy | Potentially different biological activities |
| N-(4-methoxybenzyl)hydrazinecarbothioamide | Methoxy substitution | Different electronic properties affecting reactivity |
| 5-Fluoro-N-(4-methylbenzyl)thiosemicarbazone | Thiosemicarbazone core | Known for strong antitumor activity |
The mechanisms underlying the biological activities of this compound are still being explored. Interaction studies suggest that it may act as a non-covalent inhibitor by binding near the active sites of enzymes such as AChE and BuChE . This binding affinity could be attributed to the hydrophobic nature imparted by the trifluoromethoxy group.
Case Studies
- Antimycobacterial Activity : A study evaluating similar hydrazine derivatives against Mycobacterium tuberculosis indicated promising results, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 62.5 µM .
- Cytotoxicity Assessment : In vitro studies on various eukaryotic cell lines demonstrated that certain derivatives did not exhibit cytostatic properties, suggesting selective toxicity towards bacterial cells rather than human cells .
Q & A
Basic: What are the standard protocols for synthesizing N-(4-(trifluoromethoxy)benzyl)hydrazinecarbothioamide?
Methodological Answer:
The synthesis typically involves coupling a hydrazinecarbothioamide precursor with a trifluoromethoxy-substituted benzyl halide or carbonyl derivative. A common approach includes:
- Step 1: Reacting 4-(trifluoromethoxy)benzylamine with thiocarbonyldiimidazole (CDI) to form the intermediate thiourea derivative.
- Step 2: Acid hydrolysis under controlled conditions (e.g., HCl/EtOH, reflux) to yield the hydrazinecarbothioamide core.
- Step 3: Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Key Considerations: Monitor reaction progress using TLC and confirm purity via melting point analysis.
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Test bases like DBU or NaHCO₃ to enhance coupling efficiency during thiourea formation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while reducing side reactions.
- Temperature Control: Gradual heating (40–60°C) minimizes decomposition of the trifluoromethoxy group .
Data-Driven Adjustment: Use DOE (Design of Experiments) to evaluate interactions between variables (e.g., molar ratios, reaction time). LC-MS and ¹H NMR validate structural integrity post-optimization .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and hydrazine NH signals (δ 9.5–10.5 ppm). The trifluoromethoxy (-OCF₃) group shows a distinct singlet in ¹⁹F NMR at δ -58 to -60 ppm .
- FT-IR: Confirm thioamide (C=S, ~1180–1210 cm⁻¹) and N-H stretches (~3220–3360 cm⁻¹) .
- LC-MS: Validate molecular weight (e.g., [M+H]⁺ expected at m/z 295.1) and monitor impurities .
Advanced: How can researchers design biological assays to evaluate the enzyme inhibition potential of this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes with known sensitivity to thioamide derivatives (e.g., carbonic anhydrase, urease) .
- Assay Protocol:
- Use fluorometric or colorimetric kits to measure enzymatic activity inhibition (e.g., IC₅₀ determination).
- Include positive controls (e.g., acetazolamide for carbonic anhydrase).
- Data Analysis: Apply nonlinear regression (GraphPad Prism) to calculate inhibition constants (Kᵢ) and assess competitive/non-competitive binding .
Note: Validate selectivity via counter-screening against unrelated enzymes.
Advanced: How does the trifluoromethoxy group influence structure-activity relationships (SAR) in biological studies?
Methodological Answer:
- Lipophilicity Enhancement: The -OCF₃ group increases logP, improving membrane permeability (measured via PAMPA assays) .
- Metabolic Stability: Comparative studies with non-fluorinated analogs show reduced CYP450-mediated oxidation, as confirmed by liver microsome assays .
- Electronic Effects: DFT calculations (e.g., Mulliken charges) reveal electron-withdrawing effects on the benzyl ring, altering binding affinity to hydrophobic enzyme pockets .
Advanced: How should researchers address contradictions in stability data (e.g., decomposition under varying storage conditions)?
Methodological Answer:
- Stability Profiling: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Root-Cause Analysis:
- Light Sensitivity: Store samples in amber vials if UV-Vis spectra indicate photodegradation .
- Thermal Decomposition: Use DSC to identify decomposition onset temperatures; avoid heating above 60°C .
- Mitigation: Lyophilize the compound for long-term storage and add stabilizers (e.g., BHT) to solutions .
Basic: What computational tools are recommended for docking studies of this compound?
Methodological Answer:
- Software: AutoDock Vina or Schrödinger Suite for ligand-receptor docking.
- Protocol:
- Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).
- Retrieve protein structures from PDB (e.g., 3LXG for carbonic anhydrase II).
- Analyze binding poses using PyMOL; validate with MM-GBSA free energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
